molecular formula C27H24N2O7 B11681649 (5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11681649
M. Wt: 488.5 g/mol
InChI Key: SVIRNCDJIBZIFO-JWGURIENSA-N
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Description

The compound (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with methoxy and phenoxyethoxy groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the methoxy and phenoxyethoxy groups: These groups can be introduced through nucleophilic substitution reactions using methoxy and phenoxyethoxy halides.

    Formation of the methylene bridge: This step involves the condensation of the diazinane ring with an aldehyde or ketone to form the methylene bridge.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield or purity.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and phenoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylene bridge can be reduced to form a dihydro derivative.

    Substitution: The methoxy and phenoxyethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

The uniqueness of (5Z)-5-{[3-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its complex structure, which includes a diazinane ring and multiple functional groups

Properties

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H24N2O7/c1-33-20-11-9-19(10-12-20)29-26(31)22(25(30)28-27(29)32)16-18-8-13-23(24(17-18)34-2)36-15-14-35-21-6-4-3-5-7-21/h3-13,16-17H,14-15H2,1-2H3,(H,28,30,32)/b22-16-

InChI Key

SVIRNCDJIBZIFO-JWGURIENSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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